

Strategies to mitigate IACS-010759-induced peripheral neuropathy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	IACS-010759	
Cat. No.:	B608030	Get Quote

Technical Support Center: IACS-010759 and Peripheral Neuropathy

Welcome to the Technical Support Center for IACS-010759. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating IACS-010759-induced peripheral neuropathy in preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for IACS-010759?

A1: **IACS-010759** is a potent and selective inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. By inhibiting Complex I, **IACS-010759** disrupts oxidative phosphorylation (OXPHOS), leading to decreased ATP production and inducing energetic stress in cells highly dependent on this metabolic pathway, such as certain cancer cells.

Q2: Is peripheral neuropathy a known side effect of IACS-010759?

A2: Yes, peripheral neuropathy has been identified as a dose-limiting toxicity of **IACS-010759** in both preclinical animal models and Phase I clinical trials in patients with advanced solid tumors and acute myeloid leukemia. Symptoms reported in clinical trials included numbness,



weakness, and paresthesia in the hands, feet, and legs. The incidence of peripheral neuropathy was observed to increase with higher doses and longer duration of treatment.

Q3: What is the proposed mechanism for IACS-010759-induced peripheral neuropathy?

A3: The exact mechanism is still under investigation, but it is believed to be related to the ontarget inhibition of mitochondrial Complex I in neurons. Neurons, particularly the long axons of peripheral sensory neurons, have high energy demands and are vulnerable to mitochondrial dysfunction. By inhibiting OXPHOS, IACS-010759 likely impairs energy production in dorsal root ganglion (DRG) neurons and disrupts essential processes such as axonal transport, leading to neuronal damage and the symptoms of neuropathy.

Q4: Are there any known strategies to mitigate IACS-010759-induced peripheral neuropathy?

A4: Preclinical studies have shown that co-administration of a histone deacetylase 6 (HDAC6) inhibitor can minimize the physiological and behavioral signs of **IACS-010759**-induced peripheral neuropathy in mice. HDAC6 inhibitors are thought to work by increasing the acetylation of α -tubulin, a key component of microtubules, thereby improving axonal transport and mitochondrial function in neurons.

Q5: What general approaches can be taken to manage drug-induced peripheral neuropathy in a research setting?

A5: General strategies for managing drug-induced peripheral neuropathy that could be considered in experimental designs include dose modification of the offending agent, and co-administration of neuroprotective agents. In clinical practice, symptomatic treatments may include agents like duloxetine, tricyclic antidepressants, and gabapentinoids.

Troubleshooting Guides

Issue: Observation of peripheral neuropathy symptoms (e.g., mechanical allodynia) in animal models treated with IACS-010759.

Potential Cause: On-target toxicity due to inhibition of mitochondrial Complex I in peripheral neurons.



Suggested Mitigation Strategies:

- Dose Reduction: Titrate the dose of IACS-010759 to the lowest effective level to minimize
 off-target toxicities while maintaining the desired therapeutic effect.
- Co-administration with an HDAC6 Inhibitor: Based on preclinical findings, consider the coadministration of a selective HDAC6 inhibitor. This has been shown to alleviate the signs of neuropathy in mice treated with IACS-010759.
- Intermittent Dosing Schedule: Explore alternative dosing schedules, such as intermittent dosing, which may allow for neuronal recovery between treatments.

Issue: Difficulty in assessing the efficacy of mitigation strategies for IACS-010759-induced peripheral neuropathy.

Potential Cause: Lack of sensitive and quantitative endpoints to measure peripheral neuropathy.

Suggested Solutions:

- Behavioral Testing: Implement q
- To cite this document: BenchChem. [Strategies to mitigate IACS-010759-induced peripheral neuropathy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608030#strategies-to-mitigate-iacs-010759-induced-peripheral-neuropathy]

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